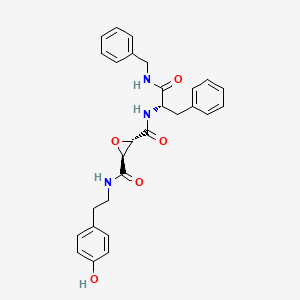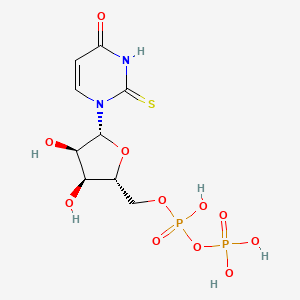
2-thio-UDP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thio-uridine diphosphate is a modified nucleotide where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This modification is significant in various biological processes, particularly in the regulation of cellular activities through interactions with specific receptors.
Preparation Methods
The synthesis of 2-thio-uridine diphosphate typically involves the modification of uridine diphosphate. . This method is widely used due to its efficiency and the high yield of the desired product. Industrial production methods often involve large-scale chemical synthesis using similar principles but optimized for higher throughput and purity.
Chemical Reactions Analysis
2-Thio-uridine diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the sulfur atom, forming sulfoxides or sulfones.
Reduction: The sulfur atom can be reduced to form thiols or other reduced sulfur species.
Substitution: The sulfur atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Thio-uridine diphosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleotide interactions.
Industry: It is used in the production of modified nucleotides for various biotechnological applications.
Mechanism of Action
2-Thio-uridine diphosphate exerts its effects primarily through interactions with P2Y receptors, which are a family of G-protein-coupled receptors. Upon binding to these receptors, it activates intracellular signaling pathways, including the phospholipase C pathway, leading to various cellular responses . The molecular targets include specific subtypes of P2Y receptors, such as P2Y2, which are involved in processes like cell migration and proliferation .
Comparison with Similar Compounds
2-Thio-uridine diphosphate is unique due to the presence of the sulfur atom at the 2-position of the uracil ring. Similar compounds include:
2-Thio-uridine triphosphate: Another modified nucleotide with similar properties but different phosphate group composition.
2-Thio-uridine monophosphate: A simpler version with only one phosphate group.
2-Thio-uridine: The base nucleoside without any phosphate groups.
Compared to these compounds, 2-thio-uridine diphosphate has distinct properties that make it particularly useful in studying nucleotide interactions and cellular signaling pathways.
Properties
Molecular Formula |
C9H14N2O11P2S |
|---|---|
Molecular Weight |
420.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O11P2S/c12-5-1-2-11(9(25)10-5)8-7(14)6(13)4(21-8)3-20-24(18,19)22-23(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,10,12,25)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
BMJOHSBBMARQHC-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
![[3H]Dpcpx](/img/structure/B10774584.png)
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)

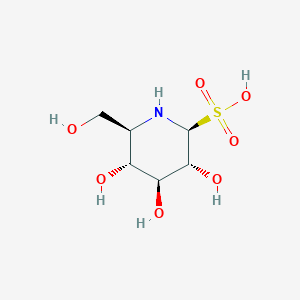
![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)
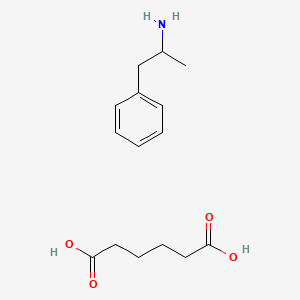
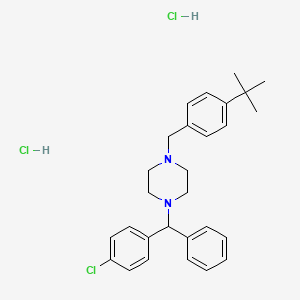



![(3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10774667.png)
